tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O4. It is commonly used in organic synthesis and research due to its unique structure and reactivity. The compound features a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a pyrrolidine ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
The synthesis of tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of pyrrolidine with tert-butyl chloroformate and benzyloxycarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate involves its ability to act as a protecting group for amino acids. The tert-butyloxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amino group. This property is crucial in peptide synthesis, where the sequential addition of amino acids is required .
Comparison with Similar Compounds
tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate: This compound also features a tert-butyloxycarbonyl-protected amino group but has a different ring structure.
tert-Butyl 4-[(E)-But-1-en-3-yl]pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring but differs in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-7-10-14(19)18-15(20)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,20) |
InChI Key |
BSUSNOZXKPLMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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